

Analytical techniques for characterizing substituted phenethylamines

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Compound of Interest

Compound Name:	(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
Cat. No.:	B152409

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An Objective Comparison of Analytical Techniques for the Characterization of Substituted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of substituted phenethylamines, a broad class of psychoactive substances, is paramount for forensic analysis, clinical toxicology, and pharmaceutical research. The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and structural elucidation. This guide provides a comparative overview of the most prevalent analytical methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.

Comparative Analysis of Key Techniques

The primary methods for identifying and quantifying substituted phenethylamines include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

Quantitative Performance Data

The following table summarizes the typical quantitative performance metrics for the analysis of common substituted phenethylamines.

Technique	Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linear Range	Matrix	Reference
GC-MS	Amphetamine	0.5 - 2 ng/mL	2 - 5 ng/mL	5 - 500 ng/mL	Urine, Blood	
GC-MS	MDMA	1 - 5 ng/mL	5 - 10 ng/mL	10 - 1000 ng/mL	Urine, Hair	
LC-MS/MS	Cathinone	0.1 - 1 ng/mL	0.5 - 2 ng/mL	1 - 200 ng/mL	Plasma, Saliva	
LC-MS/MS	Mephedrone	0.2 - 0.5 ng/mL	0.5 - 1 ng/mL	1 - 500 ng/mL	Blood, Urine	
NMR	Amphetamine	~10 µg/mL	~30 µg/mL	Not typically used for quantification	Bulk Material	
FTIR	MDMA	> 1 mg	Not applicable	Not a quantitative technique	Bulk Material	

Experimental Methodologies

Detailed and validated protocols are essential for reproducible and reliable results. Below are representative methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation (Urine):

- To 1 mL of urine, add an internal standard (e.g., Amphetamine-d5).
- Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
- Wash the cartridge with deionized water and methanol.
- Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in ethyl acetate for derivatization.

- Derivatization:
 - Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the dried extract.
 - Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
- Instrumentation and Analysis:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
 - Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

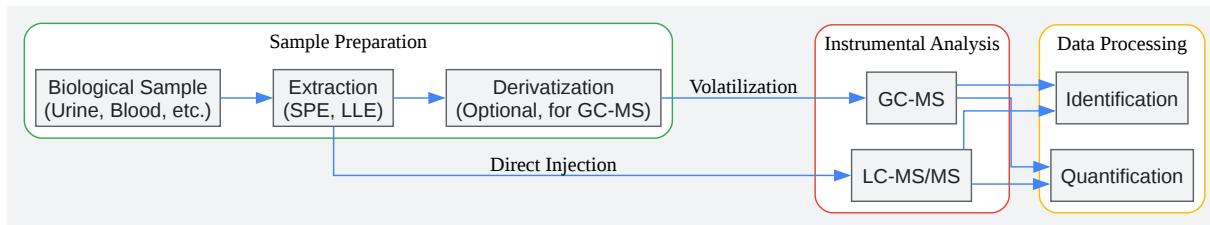
- Sample Preparation (Plasma):

- To 100 µL of plasma, add an internal standard (e.g., Mephedrone-d3).
- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute in 100 µL of mobile phase.

- Instrumentation and Analysis:
 - Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
 - Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
 - Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

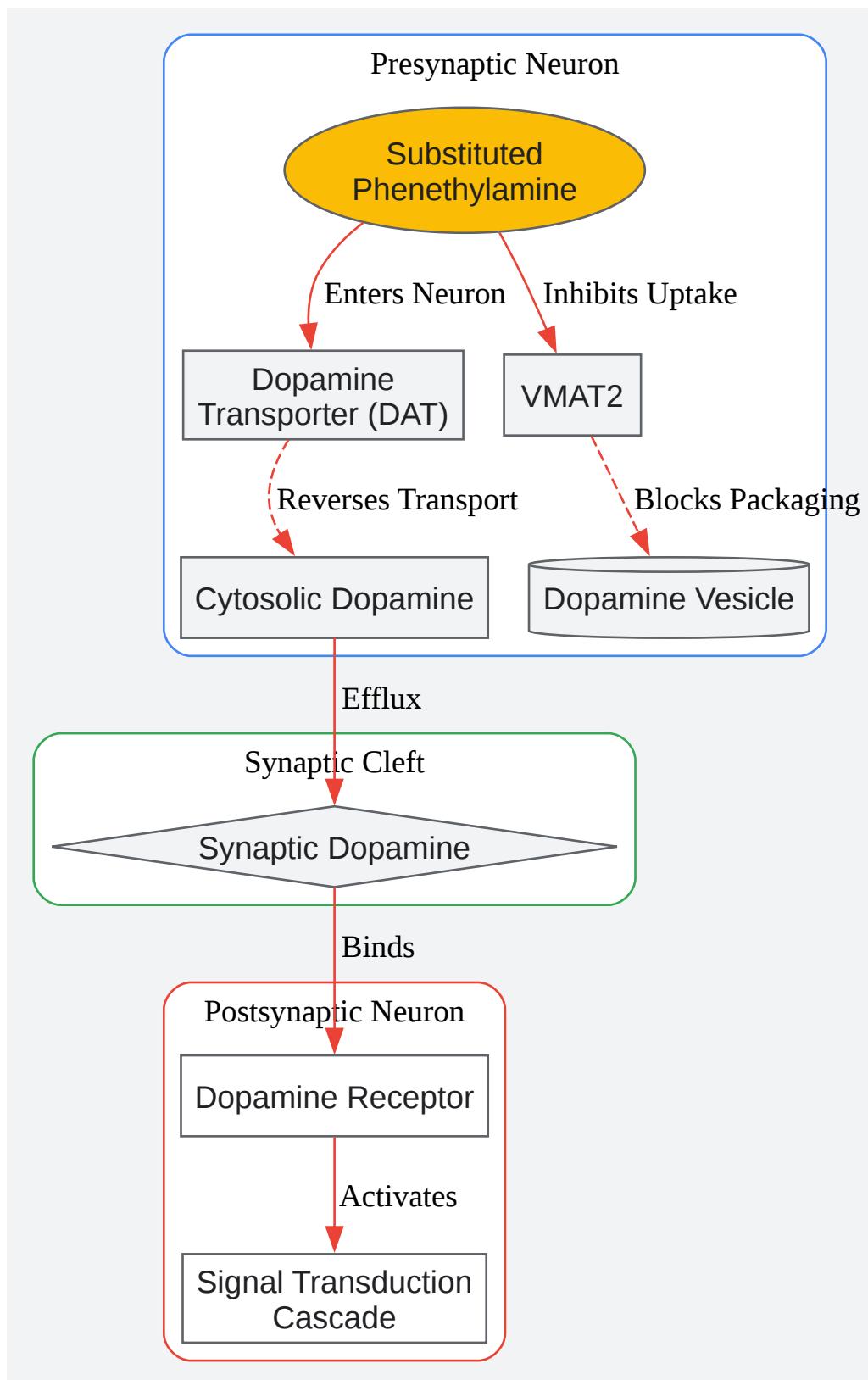
Visualizing Workflows and Pathways

Diagrams are provided to illustrate the analytical workflow, a key signaling pathway affected by phenethylamines, and the logical relationship between the characterization techniques.



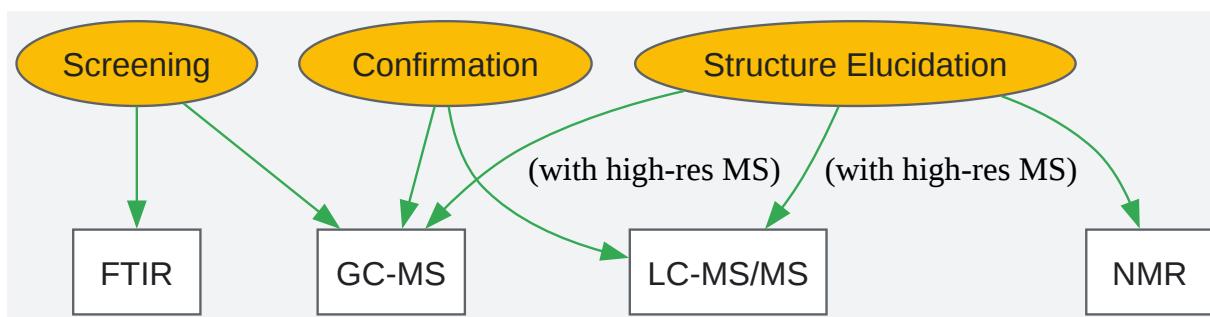
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A typical experimental workflow for the analysis of substituted phenethylamines.



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Simplified signaling pathway showing the effect of phenethylamines on dopamine transport.

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Logical relationships between analytical techniques for phenethylamine characterization.

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